ノダケネチン

概要

説明

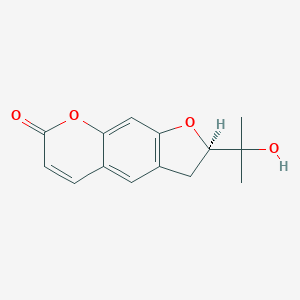

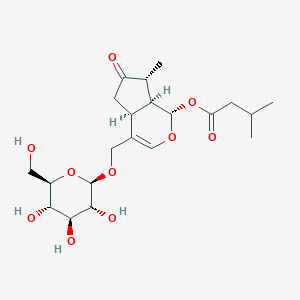

Nodakenetin is a naturally occurring compound found in the roots of the traditional Chinese medicinal plant Notopterygium forbesii boiss. It is a type of coumarin derivative known for its potent antioxidant and anti-inflammatory properties. Nodakenetin has been studied for its potential therapeutic effects, particularly in alleviating inflammatory pain by modulating specific molecular pathways .

科学的研究の応用

Nodakenetin has a wide range of scientific research applications:

Chemistry: It serves as a precursor for synthesizing other coumarin derivatives and studying their chemical properties.

Biology: Nodakenetin is used to investigate its effects on cellular processes, particularly its antioxidant and anti-inflammatory activities.

Medicine: Research has shown that Nodakenetin can alleviate inflammatory pain by inhibiting the nuclear factor kappa-B pathway and reducing the expression of pro-inflammatory cytokines

作用機序

Target of Action

Nodakenetin primarily targets the Nuclear Factor kappa-B (NF-κB) signal pathway . This pathway plays a crucial role in mediating inflammatory pain, which has become an increasingly important clinical issue .

Mode of Action

Nodakenetin interacts with its target by inhibiting the activation of the NF-κB pathway that is induced by interleukin-1β (IL-1β). It also suppresses the phosphorylation of IkappaBα (IκBα) in HEK293T cells .

Biochemical Pathways

The inhibition of the NF-κB pathway by Nodakenetin affects downstream effects such as the suppression of the expression of IL-6, tumor necrosis factor-α (TNF-α), and IL-1β in mouse bone marrow-derived macrophages .

Result of Action

The result of Nodakenetin’s action is the significant alleviation of inflammatory pain induced by Complete Freund’s Adjuvant (CFA) injection in vivo . It showed no significant therapeutic effect on surgically induced neuralgia in a mouse model .

生化学分析

Biochemical Properties

Nodakenetin interacts with several enzymes and proteins. It has been found to inhibit α-glucosidase, PTP1B, rat lens aldose reductase (RLAR), AChE, BChE, and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Nodakenetin has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, Nodakenetin inhibits IL-1β-induced activation of the NF-κB pathway and phosphorylation of IκBα in HEK293T cells .

Molecular Mechanism

Nodakenetin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the activation of the NF-κB pathway and the phosphorylation of IκBα .

Dosage Effects in Animal Models

In animal models, the effects of Nodakenetin vary with different dosages

準備方法

Synthetic Routes and Reaction Conditions: Nodakenetin can be synthesized from β-resorcylaldehyde through a series of chemical reactions. The key steps involve the formation of 2-(α-hydroxyisopropyl)-6-hydroxycoumaran. The process includes condensation of resorcinol with ethyl bromomalonate, followed by cyclization and hydrogenation reactions .

Industrial Production Methods: Industrial production of Nodakenetin typically involves large-scale synthesis using the same chemical routes as in laboratory synthesis. The process is optimized for higher yields and purity, often employing advanced catalytic methods and continuous flow reactors to ensure consistency and efficiency .

化学反応の分析

Types of Reactions: Nodakenetin undergoes various chemical reactions, including:

Oxidation: Nodakenetin can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in Nodakenetin, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the Nodakenetin molecule, enhancing its chemical diversity

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and acetylated derivatives of Nodakenetin, each with unique chemical and biological properties .

類似化合物との比較

Isoimperatorin: Another coumarin derivative with similar anti-inflammatory properties but different molecular targets.

Pregnenolone: A steroidal compound that shares some anti-inflammatory effects but operates through different pathways.

Marmesin: A precursor in the biosynthesis of psoralen and linear furanocoumarins, with distinct biological activities compared to Nodakenetin

Uniqueness: Nodakenetin is unique due to its specific inhibition of the nuclear factor kappa-B pathway, which is not a common mechanism among other similar compounds. This specificity makes it a valuable compound for targeted anti-inflammatory therapies .

特性

IUPAC Name |

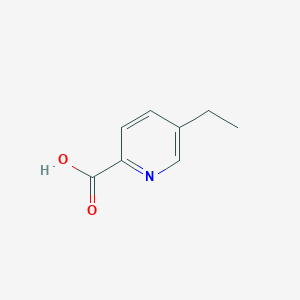

(2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964239 | |

| Record name | 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-32-9 | |

| Record name | Nodakenetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Marmesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NODAKENETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL4EW8LPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Nodakenetin exhibits anti-inflammatory activity by enhancing the expression of the nuclear factor erythroid-2-related factor (Nrf2) and suppressing the expression of nuclear factor-κB (NF-κB) in a mouse model of allergic asthma. Additionally, [] Nodakenetin was shown to alleviate inflammatory pain induced by complete Freund's adjuvant (CFA) injection in mice, further supporting its anti-inflammatory properties. This effect was linked to the inhibition of the NF-κB signaling pathway and the phosphorylation of IκBα in HEK293T cells.

ANone: [] Nodakenetin demonstrates anticancer activity against human leukemia HL-60 cells by inducing G2/M cell cycle arrest and promoting mitochondrial apoptosis. This is associated with alterations in the expression of apoptosis-related proteins, specifically an increase in Bax and a decrease in Bcl-2.

ANone: Nodakenetin has a molecular formula of C16H16O4 and a molecular weight of 272.29 g/mol. [, , ]

ANone: [] Key spectroscopic techniques used for Nodakenetin characterization include near-infrared Fourier transform Raman, surface-enhanced Raman scattering, and Fourier transform infrared spectroscopy. These methods help identify characteristic vibrations associated with the furanocoumarin ring system, ester and lactone carbonyl groups, and the presence of hyperconjugation in the molecule.

ANone: The provided research papers do not offer specific details regarding the material compatibility and stability of Nodakenetin under different conditions.

ANone: The provided research papers do not mention any catalytic properties or applications of Nodakenetin.

ANone: Yes, [] ab initio SCF Hartree–Fock computations were employed using the 6–31G basis set for geometry optimization to predict the IR and Raman spectral activities and wavenumber calculations of Nodakenetin angelate. Additionally, [] molecular docking studies were performed to investigate the interaction of Nodakenetin with the androgen receptor (AR), a target for prostate cancer, revealing potential therapeutic leads.

ANone: [] Nodakenetin exhibited significant inhibitory activity against both the primary and secondary waves of human platelet aggregation induced by ADP. This activity was compared to other coumarins isolated from the same plant, revealing the importance of the specific structural features of Nodakenetin for its anti-platelet effects.

ANone: [] The absorption and transportation characteristics of Nodakenetin and other structurally-related furocoumarins were investigated using a Caco-2 cell monolayer model. This study showed a correlation between the chemical structure, lipophilicity, and the permeability of these compounds, suggesting that structural modifications can indeed influence their absorption and transportation.

ANone: [] While the research papers do not directly address the stability of Nodakenetin, one study investigated its biotransformation by human intestinal bacteria. This research highlighted the conversion of Nodakenin to Nodakenetin by these bacteria, which could be relevant for understanding its metabolic fate and potential strategies for enhancing its bioavailability.

ANone: The provided research papers do not contain information regarding SHE regulations specific to Nodakenetin.

ANone: [, ] Research using a Caco-2 cell monolayer model suggests that Nodakenetin is absorbed through passive diffusion across intestinal epithelial cells. Additionally, [] studies in rats revealed that Nodakenetin can cross the blood-brain barrier and distribute into the cerebrospinal fluid and brain tissue.

ANone: [] The anticancer potential of Nodakenetin was investigated using human leukemia HL-60 cells. The study demonstrated its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in these cells.

ANone: [, ] The effects of Nodakenetin have been studied in vivo using xenograft mouse models of leukemia and a mouse model of inflammatory pain induced by CFA injection. These studies provided evidence for its anticancer and anti-inflammatory effects, respectively.

ANone: The research papers provided do not mention any clinical trials conducted with Nodakenetin.

ANone: The development of resistance to Nodakenetin is not discussed in the provided research papers.

ANone: The provided research papers do not discuss specific drug delivery strategies for Nodakenetin.

ANone: The research papers provided do not mention any specific biomarkers associated with Nodakenetin efficacy or adverse effects.

ANone: [, , , ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) and tandem mass spectrometry (MS/MS), are widely employed for the quantification and analysis of Nodakenetin in various matrices, including plant extracts, rat plasma, and bacterial cultures.

ANone: The provided research papers do not contain information on the environmental impact or degradation pathways of Nodakenetin.

ANone: The provided research papers do not provide specific details regarding the dissolution rate or solubility of Nodakenetin in different media.

ANone: [, ] Essential validation parameters for analytical methods quantifying Nodakenetin include linearity, accuracy, precision, recovery, and the limit of detection and quantification. These parameters ensure the reliability and reproducibility of the analytical data generated.

ANone: [] Various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 chromatography, are commonly employed for the isolation and purification of Nodakenetin from plant materials. These methods help ensure the compound's purity and quality.

ANone: The provided research papers do not mention any immunogenic or immunological responses elicited by Nodakenetin.

ANone: The research papers provided do not include information about Nodakenetin's interactions with drug transporters.

ANone: The provided research papers do not contain information on the potential of Nodakenetin to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research papers primarily focus on other aspects of Nodakenetin, and do not directly address its biocompatibility or biodegradability.

ANone: The provided research papers do not discuss specific alternatives or substitutes for Nodakenetin.

ANone: The provided research papers do not mention any specific guidelines for the recycling or waste management of Nodakenetin.

ANone: [, , , , , , , , ] Databases like PubChem and scientific literature provide valuable information on the structure, properties, and biological activity of Nodakenetin. Access to analytical techniques such as HPLC, NMR, and MS, as well as cell culture and animal models, are crucial for conducting further research on this compound.

ANone: [, , ] The isolation and structural elucidation of Nodakenetin from various plant sources represent significant milestones in its research history. The discovery of its anti-inflammatory, anticancer, and anti-platelet aggregation activities further advanced the understanding of its pharmacological potential.

ANone: [, , , , , , ] Research on Nodakenetin involves a multidisciplinary approach, integrating knowledge and techniques from various fields, including phytochemistry, pharmacology, medicinal chemistry, molecular biology, pharmacokinetics, and computational chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]](/img/structure/B21266.png)

![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)

![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

![(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B21288.png)